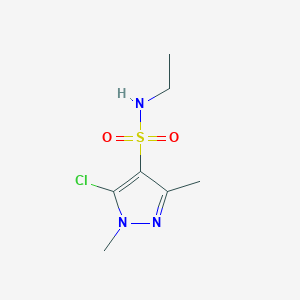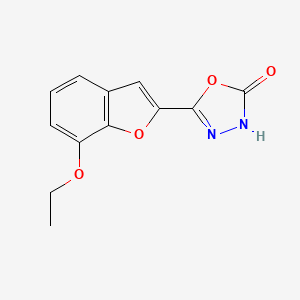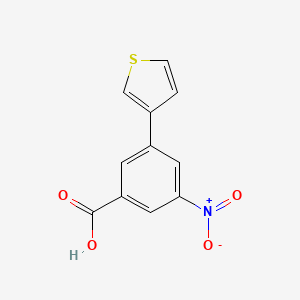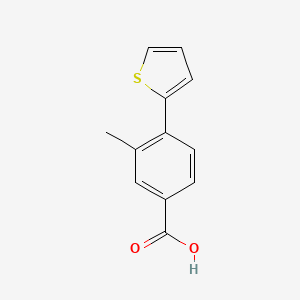
6-溴-2-氯-1H-吲哚-3-甲醛
描述
6-Bromo-2-chloro-1H-indole-3-carbaldehyde is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a CAS Number of 1221792-00-2 and a molecular weight of 258.5 . The IUPAC name is 6-bromo-2-chloro-1H-indole-3-carbaldehyde .
Molecular Structure Analysis
The InChI code for 6-Bromo-2-chloro-1H-indole-3-carbaldehyde is 1S/C9H5BrClNO/c10-5-1-2-6-7(4-13)9(11)12-8(6)3-5/h1-4,12H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Indole-3-carbaldehyde, a related compound, has reactivity typical of aromatic aldehydes. It can be easily oxidized to indole-3-carboxylic acid . It also condenses with nitromethane in a Henry reaction to give 3-nitrovinyl indole .Physical And Chemical Properties Analysis
6-Bromo-2-chloro-1H-indole-3-carbaldehyde is a solid with a melting point of 257 - 258 degrees .科学研究应用
多组分反应 (MCRs)
6-溴-2-氯-1H-吲哚-3-甲醛: 是一种在 MCRs 中有价值的前体,MCRs 是一种一步反应,将多种起始原料结合起来形成复杂的分子 。这些反应是可持续的、高产的且具有成本效益的,符合绿色化学原则。吲哚衍生物固有的官能团促进了 C–C 和 C–N 偶联反应,使其成为合成各种生物活性结构的理想候选者。
杂环化合物的合成
该化合物是合成各种杂环衍生物的关键前体,例如咔唑、三唑、吡唑、嘧啶、喹啉和咪唑 。这些衍生物在药物化学中意义重大,因为它们具有广泛的生物活性,包括抗氧化、抗生素和抗炎特性。
生物活性
吲哚衍生物,包括6-溴-2-氯-1H-吲哚-3-甲醛,表现出广泛的生物活性。它们以其抗氧化剂、抗生素、抗炎、抗菌、抗癌、降血糖剂、蛋白激酶抑制剂和抗 HIV 活性而闻名 。这使得它们对开发新的治疗剂至关重要。
醛糖还原酶抑制剂
该化合物已被评估对醛糖还原酶 (ALR2) 和醛还原酶 (ALR1) 等酶的抑制作用 。这些酶是治疗与糖尿病相关的并发症的目标,使吲哚衍生物成为潜在的抗糖尿病药物开发候选者。
抗病毒剂
据报道吲哚衍生物具有抗病毒活性。吲哚核的特定修饰可以产生对各种病毒(包括流感病毒和柯萨奇病毒 B4)具有抑制活性的化合物 。这突出了6-溴-2-氯-1H-吲哚-3-甲醛在开发新型抗病毒药物方面的潜力。
抗 HIV 特性
吲哚核心结构在对抗 HIV 中也意义重大。吲哚衍生物已被研究作为潜在的抗 HIV 药物,分子对接研究表明有希望的结果 。这表明6-溴-2-氯-1H-吲哚-3-甲醛可能是设计靶向 HIV 的药物的宝贵支架。
安全和危害
作用机制
Target of Action
The primary target of 6-Bromo-2-chloro-1H-indole-3-carbaldehyde is CYP2A6 , a key enzyme involved in nicotine metabolism . This compound acts as an inhibitor of CYP2A6, which can potentially reduce cigarette smoking .
Mode of Action
6-Bromo-2-chloro-1H-indole-3-carbaldehyde interacts with its target, CYP2A6, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition results in a decrease in the metabolism of nicotine, which can potentially lead to a reduction in cigarette smoking .
Biochemical Pathways
The compound affects the nicotine metabolic pathway, specifically the CYP2A6-mediated metabolism of nicotine . By inhibiting CYP2A6, the compound reduces the conversion of nicotine to cotinine, a major metabolite of nicotine. This can lead to a decrease in the desire to smoke.
Result of Action
The molecular effect of 6-Bromo-2-chloro-1H-indole-3-carbaldehyde’s action is the inhibition of CYP2A6, leading to a decrease in nicotine metabolism . On a cellular level, this can result in reduced nicotine-induced signaling, potentially leading to a decrease in the desire to smoke.
生化分析
Biochemical Properties
6-Bromo-2-chloro-1H-indole-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of complex structures. For instance, it can act as a precursor in multicomponent reactions, leading to the synthesis of diverse heterocyclic compounds . These interactions are often mediated by the aldehyde group, which can form covalent bonds with nucleophilic sites on enzymes and proteins, thereby influencing their activity and function.
Cellular Effects
The effects of 6-Bromo-2-chloro-1H-indole-3-carbaldehyde on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of protein kinases, which are crucial regulators of cell signaling pathways . Additionally, 6-Bromo-2-chloro-1H-indole-3-carbaldehyde can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 6-Bromo-2-chloro-1H-indole-3-carbaldehyde exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction . For instance, the aldehyde group of 6-Bromo-2-chloro-1H-indole-3-carbaldehyde can form covalent bonds with the active sites of enzymes, leading to their inhibition. Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of 6-Bromo-2-chloro-1H-indole-3-carbaldehyde can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that 6-Bromo-2-chloro-1H-indole-3-carbaldehyde can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
In animal models, the effects of 6-Bromo-2-chloro-1H-indole-3-carbaldehyde vary with different dosages. At low doses, this compound can modulate biochemical pathways without causing significant toxicity . At higher doses, it can induce toxic effects, such as cellular damage and apoptosis. Threshold effects have been observed, where the compound exhibits a dose-dependent increase in its biological activity, with higher doses leading to more pronounced effects on cellular function and viability.
Metabolic Pathways
6-Bromo-2-chloro-1H-indole-3-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other biologically active compounds . For example, it can undergo oxidation and reduction reactions, leading to the formation of metabolites that can further participate in biochemical processes. These metabolic transformations can influence the overall metabolic flux and levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of 6-Bromo-2-chloro-1H-indole-3-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can affect its biological activity, with higher concentrations in specific regions leading to more pronounced effects on cellular function.
Subcellular Localization
6-Bromo-2-chloro-1H-indole-3-carbaldehyde exhibits specific subcellular localization, which can influence its activity and function . This compound can be targeted to specific compartments or organelles within cells through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate enzyme activity and cellular metabolism.
属性
IUPAC Name |
6-bromo-2-chloro-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-5-1-2-6-7(4-13)9(11)12-8(6)3-5/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWHDYUIBRZNGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=C2C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1393742.png)

![1-(3,5-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B1393747.png)



![3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1393753.png)
![4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393754.png)
![3-Fluoro-[1,1'-biphenyl]-4,4'-diol](/img/structure/B1393755.png)

![4'-Methoxy-5-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393758.png)


![2'-Fluoro-4'-methyl-5-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393765.png)
